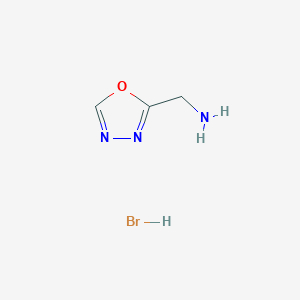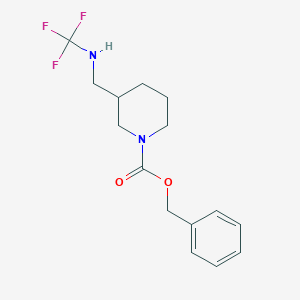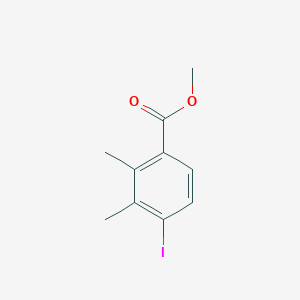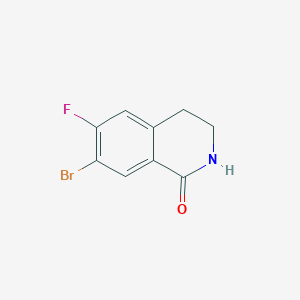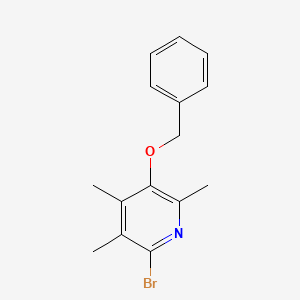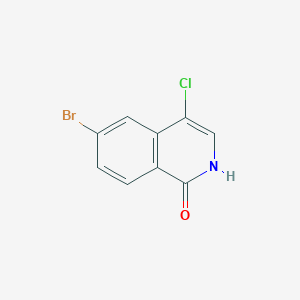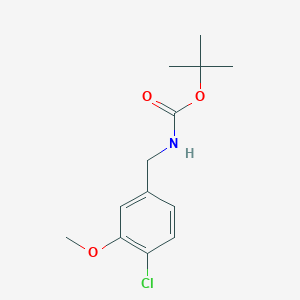
(2,4-Dimethyl-6-(2-morpholinoethoxy)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dimethyl-6-(2-morpholinoethoxy)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with dimethyl and morpholinoethoxy groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethyl-6-(2-morpholinoethoxy)phenyl)boronic acid typically involves the reaction of 2,4-dimethylphenylboronic acid with 2-(morpholinoethoxy)benzene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, allowing the formation of the desired boronic acid derivative.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions: (2,4-Dimethyl-6-(2-morpholinoethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include boronic esters, borates, boranes, and various substituted phenyl derivatives.
Applications De Recherche Scientifique
(2,4-Dimethyl-6-(2-morpholinoethoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2,4-Dimethyl-6-(2-morpholinoethoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups. This property allows it to interact with various molecular targets, including enzymes and proteins, thereby modulating their activity. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 2,4-Dimethylphenylboronic acid
- Morpholinoethoxyphenylboronic acid
Comparison: (2,4-Dimethyl-6-(2-morpholinoethoxy)phenyl)boronic acid is unique due to the presence of both dimethyl and morpholinoethoxy substituents on the phenyl ring. This combination enhances its reactivity and specificity in chemical reactions compared to other boronic acids. The morpholinoethoxy group, in particular, provides additional sites for interaction with biomolecules, making it more versatile in biological applications .
Propriétés
Formule moléculaire |
C14H22BNO4 |
|---|---|
Poids moléculaire |
279.14 g/mol |
Nom IUPAC |
[2,4-dimethyl-6-(2-morpholin-4-ylethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C14H22BNO4/c1-11-9-12(2)14(15(17)18)13(10-11)20-8-5-16-3-6-19-7-4-16/h9-10,17-18H,3-8H2,1-2H3 |
Clé InChI |
HUNRQPXELZLVEB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1OCCN2CCOCC2)C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


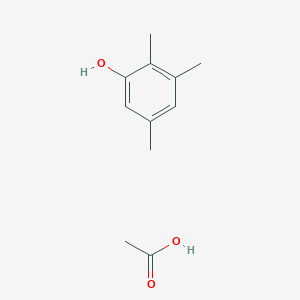
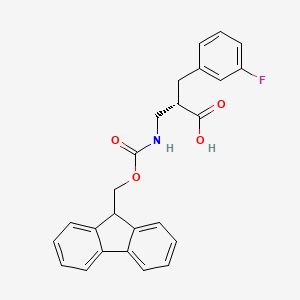
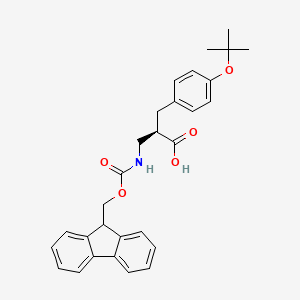
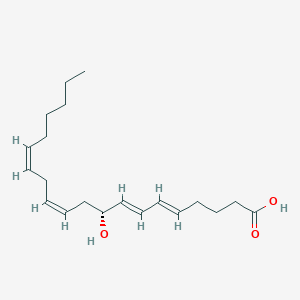
![7-Chloro-2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B13975596.png)

![(E)-8-chloro-6-(2-fluorophenyl)-1-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine maleate](/img/structure/B13975605.png)
